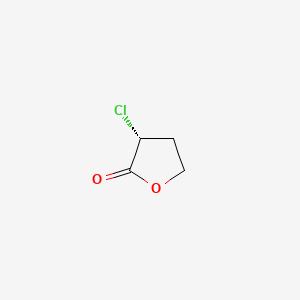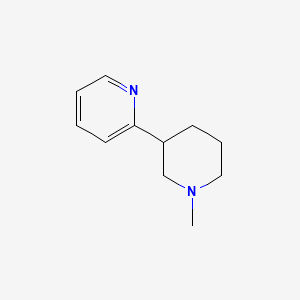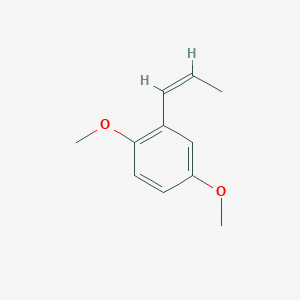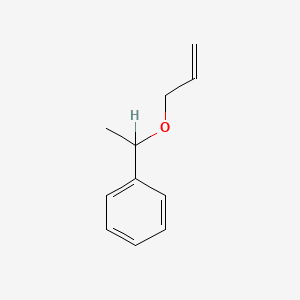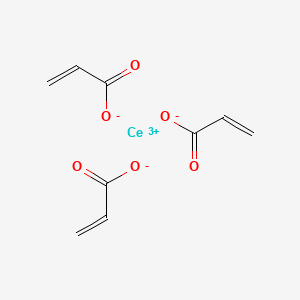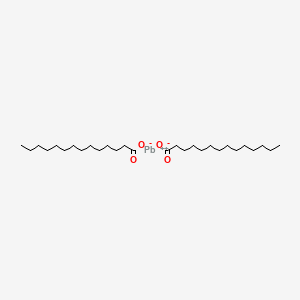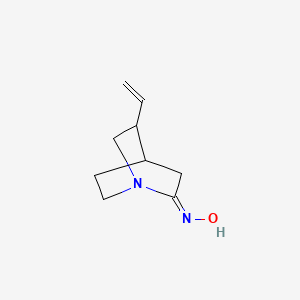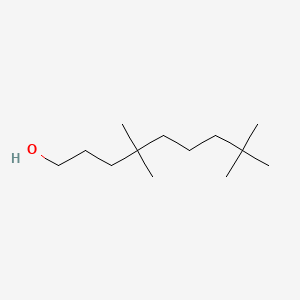
1-Nonanol, 4,4,8,8-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonanol, 4,4,8,8-tetramethyl- is an organic compound with the molecular formula C13H28OThis compound is a type of alcohol and is characterized by its branched structure, which includes four methyl groups attached to the nonanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonanol, 4,4,8,8-tetramethyl- can be synthesized through various methods. One common approach involves the reaction of 4,4,8,8-tetramethyl-1-nonene with a suitable oxidizing agent to introduce the hydroxyl group, forming the alcohol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-Nonanol, 4,4,8,8-tetramethyl- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized equipment to handle the reactants and products safely. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Nonanol, 4,4,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: Formation of 4,4,8,8-tetramethyl-1-nonanal or 4,4,8,8-tetramethyl-nonanoic acid.
Reduction: Formation of 4,4,8,8-tetramethyl-nonane.
Substitution: Formation of 4,4,8,8-tetramethyl-1-chlorononane or 4,4,8,8-tetramethyl-1-bromononane.
Scientific Research Applications
1-Nonanol, 4,4,8,8-tetramethyl- has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-Nonanol, 4,4,8,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
Comparison with Similar Compounds
1-Nonanol: A straight-chain alcohol with similar properties but lacks the branched structure.
2,6-Dimethyl-4-heptanol: Another branched alcohol with different substitution patterns.
3,7-Dimethyl-1-octanol: A similar compound with a different arrangement of methyl groups.
Uniqueness: 1-Nonanol, 4,4,8,8-tetramethyl- is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can affect its solubility, boiling point, and reactivity compared to other similar compounds .
Properties
CAS No. |
31334-80-2 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
4,4,8,8-tetramethylnonan-1-ol |
InChI |
InChI=1S/C13H28O/c1-12(2,3)8-6-9-13(4,5)10-7-11-14/h14H,6-11H2,1-5H3 |
InChI Key |
WKTVRTJDPYXQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC(C)(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
